N-(3-Benzoylpentan-3-yl)-3-methoxy-2-methylbenzamide
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Overview
Description
N-(3-Benzoylpentan-3-yl)-3-methoxy-2-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoyl group attached to a pentan-3-yl chain, which is further connected to a methoxy and methyl-substituted benzamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Benzoylpentan-3-yl)-3-methoxy-2-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of benzoyl chloride with a suitable pentan-3-yl precursor under basic conditions to form the benzoyl intermediate.
Coupling with Benzamide: The benzoyl intermediate is then coupled with 3-methoxy-2-methylbenzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Benzoylpentan-3-yl)-3-methoxy-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the benzoyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-Benzoylpentan-3-yl)-3-methoxy-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Benzoylpentan-3-yl)-3-methoxy-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Benzoylpentan-3-yl)-3-methoxybenzamide: Lacks the methyl group on the benzamide moiety.
N-(3-Benzoylpentan-3-yl)-2-methylbenzamide: Lacks the methoxy group on the benzamide moiety.
N-(3-Benzoylpentan-3-yl)-3-methoxy-2-ethylbenzamide: Contains an ethyl group instead of a methyl group on the benzamide moiety.
Uniqueness
N-(3-Benzoylpentan-3-yl)-3-methoxy-2-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the benzamide moiety. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
551963-80-5 |
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Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(3-benzoylpentan-3-yl)-3-methoxy-2-methylbenzamide |
InChI |
InChI=1S/C21H25NO3/c1-5-21(6-2,19(23)16-11-8-7-9-12-16)22-20(24)17-13-10-14-18(25-4)15(17)3/h7-14H,5-6H2,1-4H3,(H,22,24) |
InChI Key |
OQFZLHITFBMUIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)C1=CC=CC=C1)NC(=O)C2=C(C(=CC=C2)OC)C |
Origin of Product |
United States |
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